

para-Cypermethrin CAS number and molecular weight

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Compound of Interest

Compound Name: *para-Cypermethrin*

Cat. No.: *B1360176*

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An In-depth Technical Guide to Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cypermethrin, a widely used synthetic pyrethroid insecticide. The information presented herein is intended to support research, scientific, and drug development professionals in understanding the chemical properties, mechanism of action, and toxicological profile of this compound. It is important to note that the term "**para-Cypermethrin**" is not a standard nomenclature; the correct terminology is Cypermethrin, which exists as a mixture of stereoisomers.

Chemical and Physical Properties

Cypermethrin is a synthetic pyrethroid that acts as a fast-acting neurotoxin in insects.^[1] It is a non-systemic and non-volatile insecticide that functions upon contact and ingestion.^[1] While it degrades relatively easily in soil and on plants, it can remain effective for weeks on indoor, inert surfaces.^[1] Environmental factors such as sunlight, water, and oxygen can accelerate its decomposition.^[1]

Below is a summary of the key chemical identifiers for Cypermethrin and its primary isomers.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Cypermethrin (Isomer Mixture)	52315-07-8[2][3]	C ₂₂ H ₁₉ Cl ₂ NO ₃ [2][3]	416.30[1][4]
alpha-Cypermethrin	67375-30-8[5]	C ₂₂ H ₁₉ Cl ₂ NO ₃ [5]	416.30[5]
beta-Cypermethrin	65731-84-2[6]	C ₂₂ H ₁₉ Cl ₂ NO ₃ [6]	416.30[6]
theta-Cypermethrin	71697-59-1	C ₂₂ H ₁₉ Cl ₂ NO ₃	416.30
zeta-Cypermethrin	1315501-18-8	C ₂₂ H ₁₉ Cl ₂ NO ₃	416.30

A selection of key physicochemical properties for Cypermethrin is presented in the following table.

Property	Value
Appearance	Yellowish-brown viscous semi-solid at ambient temperature.
Odor	Odorless.
Melting Point	60-68°C
Boiling Point	Decomposes at 220°C.
Density	1.23 g/cm ³ at 25°C.
Vapor Pressure	1.9 x 10 ⁻⁷ Pa (1.4 x 10 ⁻⁹ mmHg) at 20°C.
Water Solubility	0.009 mg/L (at pH 7.0).
n-Octanol/Water Partition Coefficient (log Pow)	6.3
Stability	Relatively stable in neutral and weakly acidic media, with optimal stability at pH 4. It is hydrolyzed in alkaline media.

Data sourced from Wefco's Technical Data Sheet for Cypermethrin.

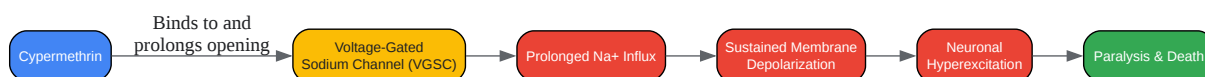
Mechanism of Action and Signaling Pathways

The primary mode of action for Cypermethrin is the disruption of the nervous system in insects. [7] This is achieved by targeting voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[7]

Cypermethrin binds to these sodium channels and prolongs their open state, leading to an excessive influx of sodium ions.[7] This sustained depolarization results in hyperexcitability of the nerve cells, causing continuous and uncontrolled firing of action potentials.[7] The insect's nervous system is consequently overwhelmed, leading to muscle spasms, paralysis, and ultimately, death.[7]

While the primary target is the sodium channel, research suggests that Cypermethrin can also affect other components of the nervous system, including calcium and chloride channels, as well as GABA receptors, further contributing to its neurotoxic effects.[7][8]

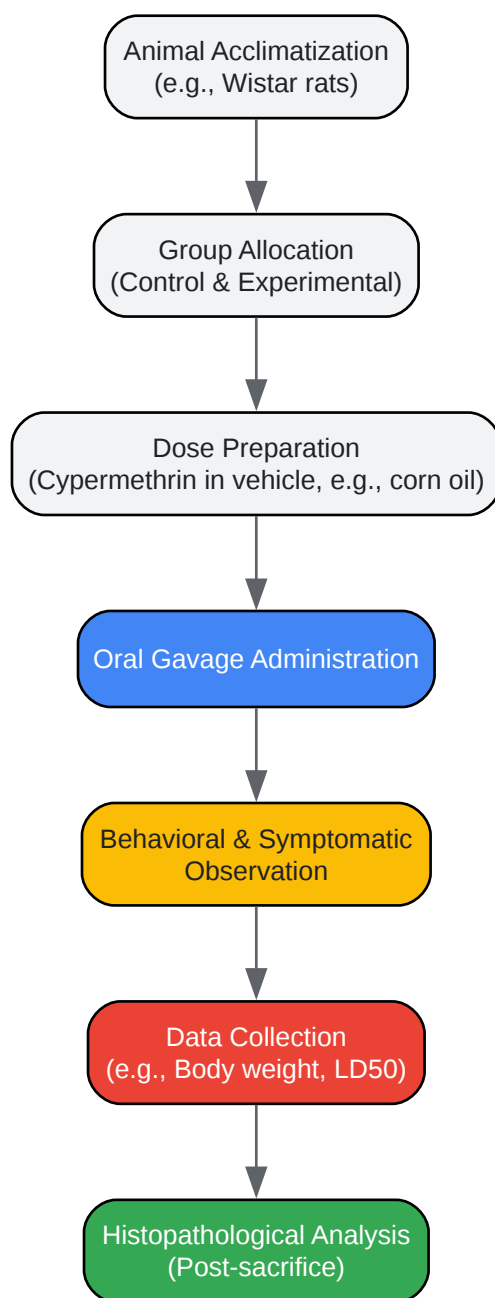
Below is a diagram illustrating the primary signaling pathway of Cypermethrin's neurotoxic action.



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Primary mechanism of Cypermethrin neurotoxicity.

A workflow for a typical toxicity study is outlined below.



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General workflow for a Cypermethrin toxicity study.

Experimental Protocols

This section outlines methodologies from key experiments involving Cypermethrin.

Acute Oral Toxicity Studies in Rats

- Objective: To determine the median lethal dose (LD50) and observe toxicological effects of Cypermethrin.
- Animal Model: Adult male Wistar rats.
- Methodology:
 - Animal Acclimatization: Rats are acclimatized to laboratory conditions prior to the experiment.
 - Dosing Preparation: Technical grade Cypermethrin is dissolved in a vehicle such as corn oil.
 - Administration: The Cypermethrin solution is administered orally to fasted rats via gavage.
 - Observation: Rats are observed for behavioral changes, respiratory and central nervous system symptoms, and mortality.
 - LD50 Determination: The LD50 is calculated using a statistical method, such as Finney's probit analysis.[\[9\]](#)
- Reported LD50 Values:
 - The 48-hour LD50 value for orally administered Cypermethrin in rats was found to be 205 mg/kg body weight.[\[9\]](#)
 - Another study reported an oral LD50 in male rats of 247 mg/kg.

Sub-Acute and Chronic Toxicity Studies

- Objective: To evaluate the effects of repeated exposure to lower doses of Cypermethrin.
- Methodology:
 - Dosing: Rats are administered daily oral doses of Cypermethrin (e.g., 5 mg/kg and 20 mg/kg) for a period of 30 days.[\[10\]](#)

- Observations: Daily observations are made for toxic symptoms and behavioral changes, including diarrhea, decreased feed intake, loss of body weight, ataxia, and salivation.[10]
- Histopathology: At the end of the study period, animals are sacrificed, and tissues (e.g., liver, kidney, brain, gonads) are collected for histopathological examination to assess for cellular damage.[10]

Analytical Methods for Residue Detection

- Objective: To quantify Cypermethrin residues in various matrices.
- Gas Chromatography with Electron Capture Detection (GC-ECD):
 - Sample Preparation: Extraction of Cypermethrin from the sample matrix (e.g., milk, tissue, environmental samples) using a suitable solvent.[2][11]
 - Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5) to separate Cypermethrin from other components.[2]
 - Detection: An electron capture detector is used for sensitive detection of the halogenated Cypermethrin molecule.[2][11]
- High-Performance Liquid Chromatography (HPLC):
 - Sample Preparation: Similar extraction procedures as for GC are employed.
 - Chromatographic Separation: An HPLC system with a suitable column (e.g., Primesep 200) and a mobile phase of water, acetonitrile, and an ionic modifier is used for separation.[4]
 - Detection: Detection can be achieved using a UV detector (at 270 nm) or an evaporative light scattering detector (ELSD).[4]

Summary of Quantitative Data

The following table summarizes key toxicity data for Cypermethrin.

Species	Route of Administration	LD50 / LC50
Rat (male)	Oral	247 mg/kg
Rat (female)	Oral	309 mg/kg
Rabbit	Dermal	>2460 mg/kg
Mallard Duck	Oral	>10,000 mg/kg
Rainbow Trout (96 hrs)	Aquatic	0.82 ppb
Bluegill Sunfish (96 hrs)	Aquatic	1.78 ppm
Daphnia magna	Aquatic	0.26 ppb
Honeybee	Contact	0.025 μ g/bee

Data sourced from the California Department of Pesticide Regulation's Environmental Fate of Cypermethrin report.

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